2-Hydroxy-3,5-bisnitrobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone
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Overview
Description
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL is a complex organic compound with a molecular formula of C19H20N8O3 This compound is characterized by its triazine ring, which is substituted with benzylamino and dimethylamino groups, and a phenol ring substituted with nitro groups
Preparation Methods
The synthesis of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is formed by the reaction of cyanuric chloride with benzylamine and dimethylamine under controlled conditions.
Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate undergoes a condensation reaction with 2,4-dinitrophenol to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the dimethylamino or benzylamino groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The presence of nitro groups and the triazine ring contribute to its reactivity and ability to form complexes with biological molecules.
Comparison with Similar Compounds
2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL can be compared with similar compounds such as:
2-[(E)-{2-[4-(BENZYLAMINO)-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-6-NITROPHENOL: This compound has a similar triazine ring structure but with different substituents, leading to variations in chemical reactivity and applications.
2-BENZYL-2-(DIMETHYLAMINO)-4’-MORPHOLINOBUTYROPHENONE: This compound is used as a photoinitiator and has different industrial applications compared to the target compound.
The uniqueness of 2-[(E)-{2-[4-(BENZYLAMINO)-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4,6-DINITROPHENOL lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N9O5 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-[(E)-[[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C19H19N9O5/c1-26(2)19-23-17(20-10-12-6-4-3-5-7-12)22-18(24-19)25-21-11-13-8-14(27(30)31)9-15(16(13)29)28(32)33/h3-9,11,29H,10H2,1-2H3,(H2,20,22,23,24,25)/b21-11+ |
InChI Key |
JDECPRKSDZZKNX-SRZZPIQSSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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